Levonordefrin

Descripción general

Descripción

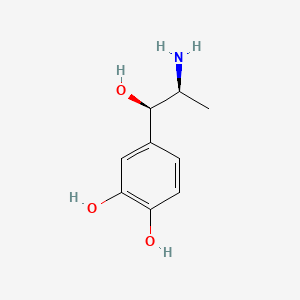

Levonordefrin, también conocido como α-metilnorepinefrina, es una catecolamina sintética y una amina simpaticomimética. Se utiliza principalmente como vasoconstrictor en soluciones anestésicas locales, particularmente en procedimientos dentales. This compound está diseñado para imitar la forma molecular de la adrenalina y se une a los receptores alfa-adrenérgicos, lo que provoca vasoconstricción .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La levonordefrin se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reducción de la α-metilnorepinefrina. La reacción generalmente requiere un agente reductor como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar la oxidación del producto .

Métodos de producción industrial

En entornos industriales, la this compound se produce mediante un proceso de síntesis de varios pasos. El proceso comienza con la preparación del compuesto precursor, seguido de una serie de reacciones químicas que incluyen reducción, purificación y cristalización. El producto final se obtiene en una forma altamente pura adecuada para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

La levonordefrin experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar quinonas correspondientes.

Reducción: La reducción de la this compound puede producir α-metilnorepinefrina.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: α-Metilnorepinefrina.

Sustitución: Derivados halogenados o nitrados de this compound.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Levonordefrin is often used in conjunction with local anesthetics such as mepivacaine to enhance their efficacy. It functions primarily by stimulating alpha-adrenergic receptors, leading to vasoconstriction, which reduces blood flow to the area of administration, thereby prolonging the duration of anesthesia and minimizing systemic absorption of the anesthetic agent .

Clinical Applications

-

Dental Anesthesia

- Usage : this compound is frequently combined with mepivacaine (2% with 1:20,000 this compound) for dental procedures. This combination is effective in achieving adequate anesthesia for various dental interventions, including tooth extractions and restorative work.

- Efficacy : Studies have shown that this compound is comparable to epinephrine when used in dental anesthesia, providing similar anesthetic success rates while potentially offering a safer profile for patients with cardiovascular concerns .

-

Nasal Decongestion

- Usage : this compound is also employed as a topical nasal decongestant. Its vasoconstrictive properties help reduce nasal mucosal swelling and congestion, making it beneficial in treating conditions like rhinitis .

- Mechanism : By constricting blood vessels in the nasal passages, it decreases blood flow and edema, facilitating easier breathing.

- Management of Hemorrhage

Comparative Studies

Several studies have compared the effectiveness of this compound with other vasoconstrictors like epinephrine:

Safety and Contraindications

This compound is generally considered safe when used appropriately; however, certain contraindications exist:

- Patients with significant cardiovascular disease should use it cautiously due to its vasoconstrictive effects.

- It is less potent than epinephrine but can still elevate blood pressure in sensitive individuals .

Research Findings

Recent studies have explored the cardiovascular effects of this compound:

- A study evaluated its pressor effects compared to norepinephrine and epinephrine, indicating that while it has significant vasoconstrictive properties, its overall cardiovascular impact may be less pronounced than that of epinephrine at equivalent doses .

- Another investigation highlighted the importance of understanding individual patient responses to sympathomimetics during dental procedures, particularly those on medications like antidepressants that may interact with adrenergic agents .

Mecanismo De Acción

La levonordefrin ejerce sus efectos uniéndose a los receptores alfa-adrenérgicos en la mucosa nasal y otros tejidos. Esta unión provoca vasoconstricción, lo que reduce el flujo sanguíneo al área y prolonga el efecto de los anestésicos locales. Los objetivos moleculares de la this compound incluyen los receptores alfa-1 y alfa-2 adrenérgicos. La activación de estos receptores conduce a una cascada de eventos intracelulares que resultan en la contracción de las células del músculo liso y la vasoconstricción .

Comparación Con Compuestos Similares

Compuestos similares

Epinefrina: Una catecolamina natural con propiedades vasoconstrictoras similares pero menos estabilidad.

Norepinefrina: Otra catecolamina natural con actividad farmacológica similar pero diferente selectividad del receptor.

Fenilefrina: Un compuesto sintético con efectos vasoconstrictoras similares pero diferente estructura química

Unicidad de la levonordefrin

La this compound es única en su estabilidad en comparación con la epinefrina y la norepinefrina. Es menos potente que la epinefrina para elevar la presión arterial, pero proporciona un efecto vasoconstrictor más estable y prolongado. Esto la hace particularmente útil en la anestesia dental donde se desea una vasoconstricción prolongada .

Actividad Biológica

Levonordefrin is a sympathomimetic amine primarily used as a vasoconstrictor in local anesthetic formulations, particularly in dentistry. Its biological activity is characterized by its interactions with adrenergic receptors, pharmacodynamics, and clinical applications. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound has the molecular formula and is structurally related to epinephrine. It exhibits pharmacologic activity similar to epinephrine but is considered more stable. In terms of potency, this compound is less effective than epinephrine at raising blood pressure when administered at equal concentrations .

Mechanism of Action:

this compound primarily acts as an agonist at alpha-adrenergic receptors, particularly:

- Alpha-1D adrenergic receptor (ADRA1D)

- Alpha-1B adrenergic receptor (ADRA1B)

- Alpha-1A adrenergic receptor (ADRA1A)

These receptors mediate vasoconstriction by promoting the influx of extracellular calcium through G protein-coupled mechanisms . The predominant action of this compound is to constrict blood vessels in the area where it is applied, thus reducing blood flow and prolonging the effect of local anesthetics.

Pharmacodynamics

This compound's pharmacodynamics reveal its role as a vasoconstrictor in dental procedures. It is commonly used in concentrations that are five times higher than those of epinephrine, effectively making it comparable in efficacy for local anesthesia .

Table 1: Comparison of Vasoconstrictive Agents

| Agent | Mechanism of Action | Potency Compared to Epinephrine | Common Use |

|---|---|---|---|

| This compound | Alpha-adrenergic agonist | Less potent | Dental anesthesia |

| Epinephrine | Alpha and beta agonist | More potent | Emergency situations |

| Norepinephrine | Alpha-adrenergic agonist | Similar to this compound | Cardiovascular support |

Clinical Applications

This compound is predominantly utilized in dental procedures to minimize bleeding and extend the duration of local anesthetics. Its effectiveness has been documented in various studies:

- A study involving anesthetized dogs demonstrated that this compound produced pressor effects similar to norepinephrine but was less effective than epinephrine at higher doses. However, at lower doses, the differences were negligible .

- A clinical trial assessed the efficacy of this compound in combination with lidocaine for dental procedures. Results indicated that patients experienced adequate anesthesia with minimal side effects when treated with this compound-enhanced lidocaine solutions .

Case Studies

-

Case Study on Dental Anesthesia:

A randomized controlled trial evaluated the effectiveness of this compound in patients undergoing tooth extractions. The study found that patients receiving this compound-lidocaine mixtures reported significantly less postoperative pain compared to those receiving lidocaine alone . -

Adverse Effects Monitoring:

Another study monitored patients for adverse reactions following administration of this compound. The findings indicated a low incidence of side effects such as hypertension or tachycardia, supporting its safety profile when used appropriately in dental settings .

Propiedades

IUPAC Name |

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3/t5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFQWZLICWMTKF-CDUCUWFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046349 | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

It is designed to mimic the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa. Here it can, therefore, cause vasoconstriction. | |

| Record name | Levonordefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

829-74-3, 74812-63-8 | |

| Record name | Levonordefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonordefrin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordefrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074812638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levonordefrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levonordefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVONORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V008L6478D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORDEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X549E70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levonordefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.